

An In-depth Technical Guide to Boc-Asp(OBzl)-OH: Properties and Applications

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Compound of Interest

Compound Name: *N*-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester

Cat. No.: B558369

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -tert-Butoxycarbonyl-L-aspartic acid β -benzyl ester, commonly abbreviated as Boc-Asp(OBzl)-OH, is a crucial derivative of the amino acid L-aspartic acid.^{[1][2]} Its strategic use of protecting groups—the tert-butoxycarbonyl (Boc) group on the α -amino functionality and the benzyl (Bzl) ester on the β -carboxyl group—makes it an indispensable building block in peptide synthesis. This dual-protection scheme allows for the selective formation of peptide bonds at the α -carboxyl group while preventing unwanted side reactions. This guide provides a comprehensive overview of the chemical and physical properties of Boc-Asp(OBzl)-OH, detailed experimental protocols for its use, and its primary applications in research and development.

Chemical and Physical Properties

Boc-Asp(OBzl)-OH is a white to off-white crystalline powder.^[3] Its protecting groups enhance its stability and solubility in organic solvents, which is advantageous for its application in peptide synthesis.^[3]

General and Physical Properties of Boc-Asp(OBzl)-OH

Property	Value	References
Chemical Formula	C ₁₆ H ₂₁ NO ₆	[3]
Molecular Weight	323.34 g/mol	[2]
Appearance	White to off-white powder	[3]
Melting Point	96-105 °C	[3]
Optical Rotation	[α] ²⁰ /D = +7.5° to +9.5° (c=2 in Acetic Acid)	[3]
Solubility	Soluble in DMF, Dioxane, Ethyl Acetate	[2]

Identification and Purity

Identifier	Value	References
CAS Number	7536-58-5	[3]
EC Number	231-406-8	
MDL Number	MFCD00065564	[3]
PubChem CID	1581888	[2]
Purity	≥98.5% (HPLC)	[3]

Spectroscopic Data

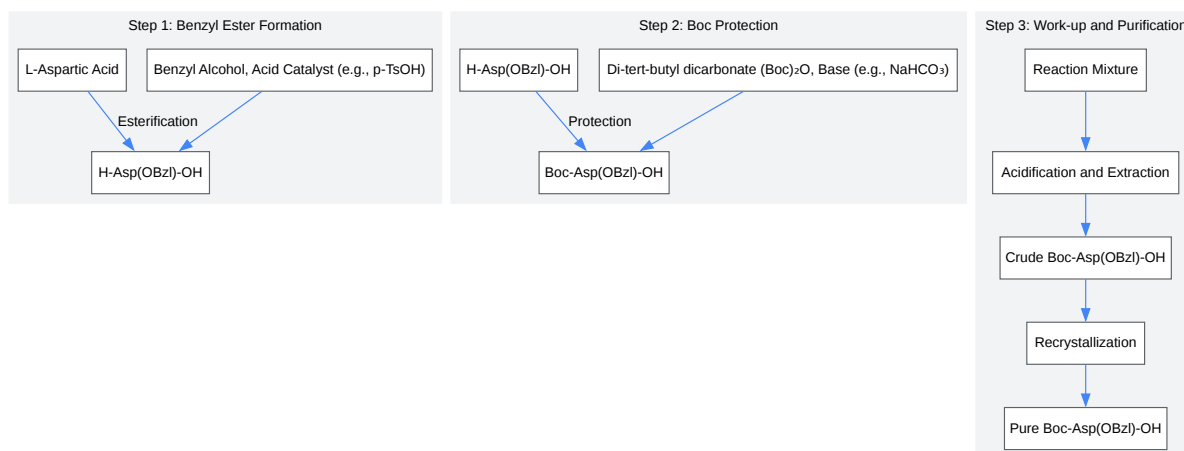
The structural integrity of Boc-Asp(OBzl)-OH is confirmed through various spectroscopic techniques.

¹ H NMR (Typical)	¹³ C NMR (Typical)	IR (Typical Bands)
~1.4 ppm (s, 9H, C(CH ₃) ₃)	~28 ppm (C(CH ₃) ₃)	3300-2500 cm ⁻¹ (O-H stretch, carboxylic acid)
~2.8-3.0 ppm (m, 2H, β-CH ₂)	~37 ppm (β-CH ₂)	~1735 cm ⁻¹ (C=O stretch, benzyl ester)
~4.5 ppm (m, 1H, α-CH)	~50 ppm (α-CH)	~1710 cm ⁻¹ (C=O stretch, carboxylic acid)
~5.1 ppm (s, 2H, Ph-CH ₂)	~67 ppm (Ph-CH ₂)	~1695 cm ⁻¹ (C=O stretch, carbamate)
~5.5 ppm (d, 1H, NH)	~80 ppm (C(CH ₃) ₃)	~1500-1400 cm ⁻¹ (C-C stretch, aromatic)
~7.3 ppm (m, 5H, Ar-H)	~128-136 ppm (Aromatic C)	
~10.0 ppm (br s, 1H, COOH)	~156 ppm (Urethane C=O)	
~171 ppm (Ester C=O)		
~174 ppm (Carboxylic acid C=O)		

Experimental Protocols

Synthesis of Boc-Asp(OBzl)-OH

The following is a representative protocol for the synthesis of Boc-Asp(OBzl)-OH from L-aspartic acid.



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Caption: Synthetic workflow for Boc-Asp(OBzl)-OH.

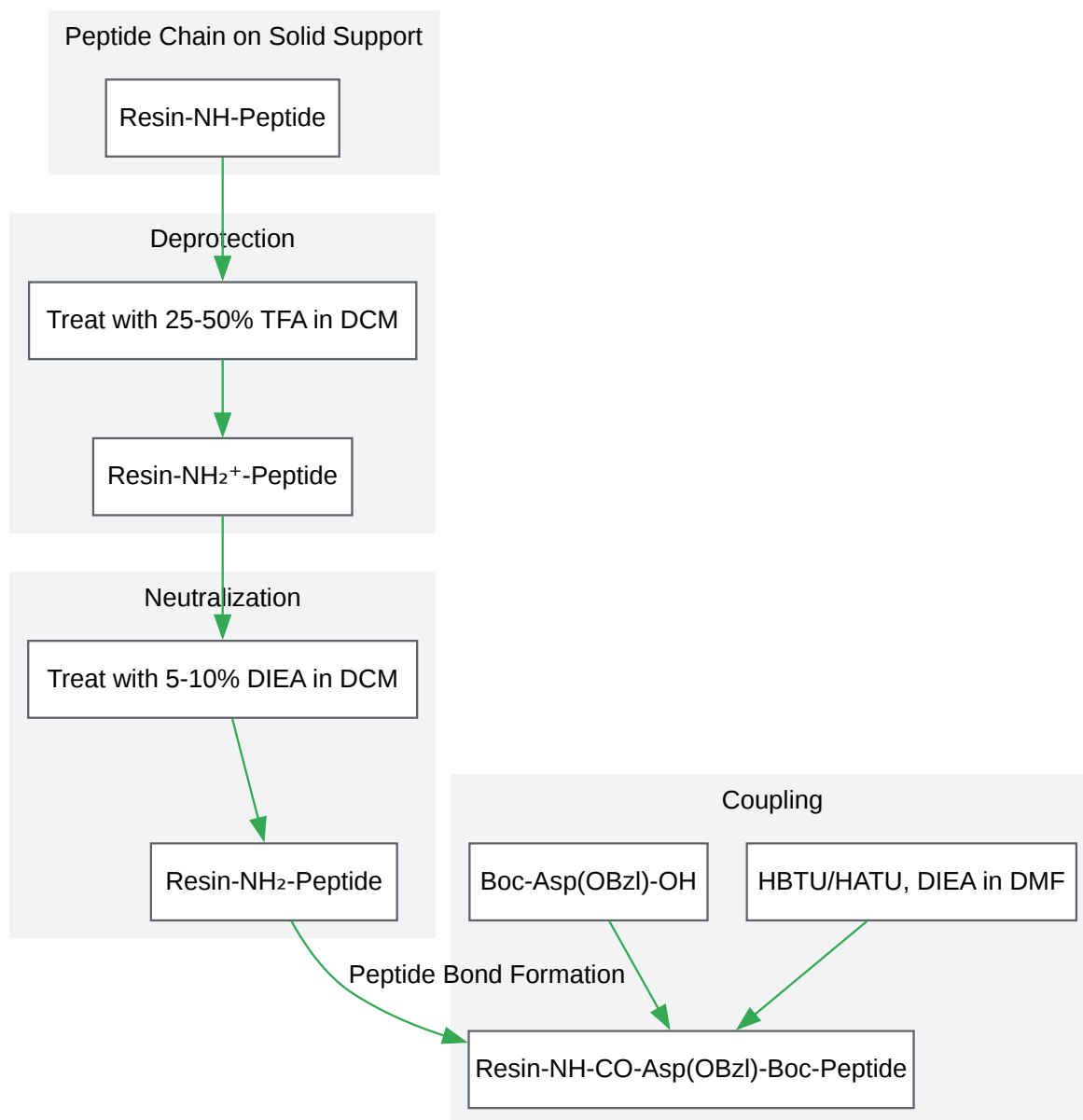
Methodology:

- **Benzyl Ester Formation:** L-aspartic acid is reacted with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, typically with azeotropic removal of water to drive the reaction to completion. The product is H-Asp(OBzl)-OH.
- **Boc Protection:** The resulting H-Asp(OBzl)-OH is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base like sodium bicarbonate is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until completion.

- **Work-up and Purification:** The reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then washed with a non-polar solvent (e.g., ether) to remove unreacted $(\text{Boc})_2\text{O}$. The aqueous layer is acidified with a weak acid (e.g., citric acid) to a pH of approximately 3, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Recrystallization:** The crude Boc-Asp(OBzl)-OH is purified by recrystallization. A common solvent system for this is ethyl acetate/hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes cloudy. Upon cooling, pure Boc-Asp(OBzl)-OH crystallizes out and can be collected by filtration.

Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH

Boc-Asp(OBzl)-OH is a key reagent in Boc-SPPS. The following is a generalized workflow for the incorporation of an aspartic acid residue.



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Caption: Workflow for incorporating Boc-Asp(OBzl)-OH in SPPS.

Methodology:

- **Resin Swelling:** The solid support (e.g., Merrifield resin) with the growing peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
- **Boc Deprotection:** The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
- **Neutralization:** The resulting trifluoroacetate salt is neutralized to the free amine by washing with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
- **Coupling:** Boc-Asp(OBzl)-OH is pre-activated with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in N,N-dimethylformamide (DMF). This activated solution is then added to the resin-bound peptide. The reaction is agitated until a negative Kaiser test indicates the completion of the coupling.
- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.

Applications in Research and Drug Development

The primary application of Boc-Asp(OBzl)-OH is in the synthesis of peptides and peptidomimetics.[3] The orthogonal protection strategy, where the Boc group is acid-labile and the benzyl group can be removed by hydrogenolysis, provides synthetic flexibility. This is particularly valuable in the synthesis of complex peptides, cyclic peptides, and peptide-drug conjugates. Its use is prevalent in the development of therapeutic peptides, enzyme inhibitors, and various research tools in biochemistry and medicinal chemistry.

Safety and Handling

Boc-Asp(OBzl)-OH should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. It is a combustible solid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Boc-Asp(OBzl)-OH is a cornerstone building block for peptide synthesis, offering a reliable and versatile means of incorporating aspartic acid residues into peptide chains. Its well-defined chemical and physical properties, coupled with established protocols for its use, make it an essential tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

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